

Synthesis of Turneforcidine: A Detailed Overview of Starting Materials and Synthetic Protocols

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Compound of Interest		
Compound Name:	Turneforcidine	
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Turneforcidine, a pyrrolizidine alkaloid, has garnered significant interest in the scientific community due to its unique structural framework and potential biological activities. The total synthesis of this natural product has been approached through various innovative strategies, each employing distinct starting materials and reaction pathways. This document provides a detailed account of three prominent synthetic routes to **Turneforcidine**: an enantioselective synthesis commencing from functionalized pyroglutamates, a racemic synthesis utilizing a metalloiminium ion cyclization, and another racemic approach based on sulfenocycloamination.

Enantioselective Synthesis of (+)-Turneforcidine from Functionalized Pyroglutamates

This elegant approach leverages the chiral pool by starting from a functionalized pyroglutamate to achieve an enantioselective synthesis of (+)-**Turneforcidine**. The key steps involve the diastereodivergent asymmetric Michael addition of an iminoglycinate to ethyl y-silyloxycrotonate, followed by hydrolysis and lactamization to furnish the core pyrrolizidine structure.

Summary of Key Transformations and Reagents



Step	Starting Material	Key Reagents/Con ditions	Product	Yield (%)
1	Iminoglycinate	Ethyl y- silyloxycrotonate, Asymmetric Catalyst	Functionalized Pyroglutamate Intermediate	>98:<2 dr
2	Functionalized Pyroglutamate Intermediate	Hydrolysis, Lactamization	Bicyclic Lactam	Not Reported
3	Bicyclic Lactam	Reduction (e.g., LiAlH4)	(+)- Turneforcidine	Not Reported

Experimental Protocol

A detailed experimental protocol for this specific synthesis is not publicly available in the provided search results. Access to the full publication is required for a comprehensive methodology.

Racemic Synthesis of (±)-Turneforcidine via Metalloiminium Ion Cyclization

This concise synthetic route to racemic **Turneforcidine** hinges on a stereocontrolled cyclization of a specific imine precursor bearing a 2-(methylthio)-3-(trimethylsilyl)-1-propenyl group in the presence of a Lewis acid, titanium tetrachloride (TiCl4).

Summary of Key Transformations and Reagents



Step	Starting Material	Key Reagents/Con ditions	Product	Yield (%)
1	N-(4- (Methylthio)-5- (trimethylsilyl)pe nt-4-en-1- yl)acetamide	1. (COCI)2, DMSO, Et3N; 2. TiCl4	1- Azabicyclo[3.3.0] octan-2-one derivative	78
2	1- Azabicyclo[3.3.0] octan-2-one derivative	1. m-CPBA; 2. Heat	Pyrrolizidin-2- one	85
3	Pyrrolizidin-2- one	LiAlH4	(±)- Turneforcidine	92

Experimental Protocol

Step 1: Synthesis of the 1-Azabicyclo[3.3.0]octan-2-one derivative

To a solution of N-(4-(methylthio)-5-(trimethylsilyl)pent-4-en-1-yl)acetamide in a suitable solvent, Swern oxidation reagents (oxalyl chloride, DMSO, and triethylamine) are added to generate the corresponding imine in situ. The reaction mixture is then treated with titanium tetrachloride (TiCl4) to induce the metalloiminium ion cyclization, affording the bicyclic lactam.

Step 2: Conversion to Pyrrolizidin-2-one

The sulfide in the bicyclic lactam is oxidized to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA). Subsequent thermal elimination of the sulfoxide group yields the unsaturated pyrrolizidin-2-one.

Step 3: Reduction to (±)-Turneforcidine

The final step involves the reduction of the lactam functionality in the pyrrolizidin-2-one using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) to yield racemic **Turneforcidine**.



Racemic Synthesis of (±)-Turneforcidine via Sulfenocycloamination

This approach constructs the pyrrolizidine skeleton through a sulfenocycloamination reaction. This key step involves the intramolecular cyclization of an unsaturated aminoethyl sulfide, typically mediated by an electrophilic halogen source.

Summary of Key Transformations and Reagents

Step	Starting Material	Key Reagents/Con ditions	Product	Yield (%)
1	Unsaturated Amine	Thiolation Reagent	Unsaturated Aminoethyl Sulfide	Not Reported
2	Unsaturated Aminoethyl Sulfide	N- Chlorosuccinimid e (NCS) or other electrophilic halogen source	Phenylthiopyrroli zidine Intermediate	Not Reported
3	Phenylthiopyrroli zidine Intermediate	Raney Nickel	(±)- Turneforcidine	Not Reported

Experimental Protocol

A detailed experimental protocol for this specific synthesis is not publicly available in the provided search results. Access to the full publication is required for a comprehensive methodology.

Synthetic Workflow Diagrams





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Caption: Enantioselective synthesis of (+)-Turneforcidine.



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Caption: Racemic synthesis via metalloiminium ion cyclization.



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Caption: Racemic synthesis via sulfenocycloamination.

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